molecular formula C7H8FNO B13651264 (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol

(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol

Cat. No.: B13651264
M. Wt: 141.14 g/mol
InChI Key: OPMTZWDRLGAXNM-YFKPBYRVSA-N
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Description

(1S)-1-(5-Fluoropyridin-3-yl)ethan-1-ol is a chiral secondary alcohol featuring a pyridine ring substituted with a fluorine atom at the 5-position and a hydroxymethyl group at the 1-position. Fluorine substitution enhances metabolic stability and modulates electronic properties, making this compound a valuable intermediate in drug development .

Properties

Molecular Formula

C7H8FNO

Molecular Weight

141.14 g/mol

IUPAC Name

(1S)-1-(5-fluoropyridin-3-yl)ethanol

InChI

InChI=1S/C7H8FNO/c1-5(10)6-2-7(8)4-9-3-6/h2-5,10H,1H3/t5-/m0/s1

InChI Key

OPMTZWDRLGAXNM-YFKPBYRVSA-N

Isomeric SMILES

C[C@@H](C1=CC(=CN=C1)F)O

Canonical SMILES

CC(C1=CC(=CN=C1)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-fluoropyridine.

    Grignard Reaction: 5-fluoropyridine is reacted with a Grignard reagent, such as ethylmagnesium bromide, to form the corresponding intermediate.

    Hydrolysis: The intermediate is then hydrolyzed to yield (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol.

Industrial Production Methods

In an industrial setting, the production of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be used to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alkane.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of (1S)-1-(5-fluoropyridin-3-yl)ethanal or (1S)-1-(5-fluoropyridin-3-yl)ethanoic acid.

    Reduction: Formation of (1S)-1-(5-fluoropyridin-3-yl)ethane.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Biology: The compound is used in the study of enzyme interactions and receptor binding due to its structural similarity to biologically active molecules.

    Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (1S)-1-(5-fluoropyridin-3-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the ethanol group facilitates its solubility and transport within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Data Tables

Table 2: NMR Chemical Shifts (δ, ppm) Comparison
Compound CH₃ OH Aromatic Protons
(1S)-1-(5-Fluoropyridin-3-yl)ethan-1-ol* 1.52 4.15 7.30–8.50
1-(Pyridin-3-yl)ethan-1-ol 1.46 4.13 7.27–8.42
1-(Thiophen-3-yl)ethan-1-ol 1.49 2.62 6.90–7.40

*Predicted based on fluoropyridine NMR trends .

Key Research Findings

  • Synthetic Efficiency : Sodium borohydride reduction of ketones (e.g., 3a–d in ) achieves high yields (82–98%) for hydroxyl compounds, suggesting robust methods for producing the target compound.
  • Halogen Effects : Fluorine at the 5-position enhances metabolic resistance, while chlorine in analogous compounds increases steric hindrance .
  • Chiral Importance: The S-configuration in the target compound is pivotal for enantioselective interactions, as seen in patented amino-substituted derivatives .

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